4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol
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Overview
Description
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol is an organic compound that features a benzene ring substituted with two hydroxyl groups and a diphenylcarbonimidoyl group. This compound belongs to the class of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol typically involves the following steps:
Formation of the Benzene-1,3-diol Core: This can be achieved through the hydroxylation of benzene derivatives.
Introduction of the Diphenylcarbonimidoyl Group: This step involves the reaction of resorcinol with diphenylcarbodiimide under specific conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated and nitrated derivatives of the compound.
Scientific Research Applications
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition of oxidative stress and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Resorcinol (benzene-1,3-diol): Shares the benzene-1,3-diol core but lacks the diphenylcarbonimidoyl group.
Catechol (benzene-1,2-diol): Similar structure with hydroxyl groups in the ortho position.
Hydroquinone (benzene-1,4-diol): Similar structure with hydroxyl groups in the para position.
Uniqueness
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol is unique due to the presence of the diphenylcarbonimidoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound in research and industrial applications .
Properties
CAS No. |
79301-80-7 |
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Molecular Formula |
C19H15NO2 |
Molecular Weight |
289.3 g/mol |
IUPAC Name |
4-(C,N-diphenylcarbonimidoyl)benzene-1,3-diol |
InChI |
InChI=1S/C19H15NO2/c21-16-11-12-17(18(22)13-16)19(14-7-3-1-4-8-14)20-15-9-5-2-6-10-15/h1-13,21-22H |
InChI Key |
KRMPJSOYDZSBAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NC2=CC=CC=C2)C3=C(C=C(C=C3)O)O |
Origin of Product |
United States |
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